4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
Molecular Structure Analysis
The crystal structure of a similar compound, valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)phenyl trifluoroacetate, has been studied . The compound has a monoclinic structure with space group P21 (no. 4), a = 6.0979 (2) Å, b = 32.3052 (9) Å, c = 11.0805 (3) Å, β = 99.5620 (10)°, V = 2152.46 (11) Å3, Z = 4 .Scientific Research Applications
Synthesis and Antimicrobial Properties
The synthesis and evaluation of fluorobenzamides, which include derivatives similar to 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide, have demonstrated promising antimicrobial properties. For instance, Desai et al. (2013) synthesized new 5-arylidene derivatives with a fluorine atom at the 4th position of the benzoyl group, showing significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential use of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Serotonin Receptor Binding and Alzheimer's Disease
Research by Kepe et al. (2006) utilized a compound structurally related to this compound, designed to bind selectively to serotonin 1A receptors. Their study with Alzheimer's disease patients revealed significant decreases in receptor densities, correlating with disease severity. Such compounds can thus serve as valuable tools in studying neurological diseases and potentially in their treatment (Kepe et al., 2006).
Oncological Research and ALK Inhibition
In the field of cancer research, compounds similar to this compound have been studied for their potential as anaplastic lymphoma kinase (ALK) inhibitors. Teffera et al. (2013) discussed the pharmacokinetics of novel ALK inhibitors, emphasizing the importance of understanding hydrolysis-mediated clearance for effective cancer treatment strategies. Such inhibitors could offer new therapeutic options for cancers driven by ALK aberrations (Teffera et al., 2013).
Antipsychotic Potential
Wise et al. (1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with structural similarities to this compound, as potential antipsychotic agents. Their studies revealed that certain derivatives reduced spontaneous locomotion in animal models without interacting with dopamine receptors, a common target of antipsychotic drugs. This suggests the potential application of such compounds in developing novel antipsychotic medications with different mechanisms of action (Wise et al., 1987).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been associated with a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
4-fluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-11-5-3-10(4-6-11)15(19)17-9-12-8-13(20-18-12)14-2-1-7-21-14/h1-8H,9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHGADVWNYMRNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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